molecular formula C23H27N3O5S2 B2626848 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 897616-23-8

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2626848
CAS No.: 897616-23-8
M. Wt: 489.61
InChI Key: SPMFNXZSYJLJCO-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic benzothiazole derivative intended for research and development applications. Benzothiazoles represent a significant class of heterocyclic compounds frequently investigated in medicinal chemistry for their diverse biological activities . This compound features a morpholinosulfonyl group, a moiety often incorporated to influence the molecule's physicochemical properties and potential interactions with biological targets. The structural design suggests potential for exploration in various biochemical pathways. As a research chemical, it serves as a valuable building block or intermediate for synthesizing more complex molecules or for conducting structure-activity relationship (SAR) studies in a laboratory setting. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-3-30-15-12-26-20-9-4-17(2)16-21(20)32-23(26)24-22(27)18-5-7-19(8-6-18)33(28,29)25-10-13-31-14-11-25/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMFNXZSYJLJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety and a morpholinosulfonyl group, which are known for their roles in various pharmacological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N3O5S2. The structure is characterized by:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Morpholinosulfonyl group : Enhances solubility and reactivity.

Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial properties. The presence of the benzo[d]thiazole core is often associated with activity against various bacterial strains, suggesting that this compound may exhibit similar effects. Studies indicate that benzo[d]thiazole derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to antimicrobial action .

Anti-inflammatory Effects

Research indicates that compounds with benzo[d]thiazole structures may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The morpholino group could enhance this activity by improving the compound's ability to penetrate biological membranes.

Anticancer Potential

The anticancer activity of related compounds has been well documented. These compounds can interact with various biological targets involved in cancer progression, including:

  • Enzymes : Inhibition of kinases or proteases associated with tumor growth.
  • Receptors : Modulation of signaling pathways that promote cancer cell survival .

The proposed mechanism of action for this compound involves:

  • Binding to Biological Targets : The benzo[d]thiazole moiety likely interacts with specific enzymes or receptors.
  • Modulation of Signaling Pathways : This interaction may alter cellular signaling pathways, leading to reduced inflammation or inhibited cancer cell proliferation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization reactions using 2-aminothiophenol and appropriate aldehydes.
  • Introduction of Ethoxyethyl Group : Alkylation reactions involving ethoxyethyl bromide.
  • Sulfonylation : Incorporation of the morpholino sulfonyl group through nucleophilic substitution reactions .

Data Summary

PropertyValue
Molecular FormulaC25H31N3O5S2
Molecular Weight485.67 g/mol
Antimicrobial ActivityPotentially active
Anti-inflammatory ActivityExpected based on structure
Anticancer ActivityPotentially active

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on core scaffolds, functional groups, and synthetic strategies.

Structural and Functional Group Analysis

Compound Core Structure Key Functional Groups Substituents Spectroscopic Features (IR/NMR)
Target Compound Benzothiazol-2(3H)-ylidene Morpholinosulfonyl, benzamide, ethoxyethyl 6-methyl, Z-configuration Likely S=O (~1350 cm⁻¹), C=N (~1600 cm⁻¹)
Compounds [7–9] () 1,2,4-Triazole-3-thione Phenylsulfonyl, thione, difluorophenyl Halogen (X = H, Cl, Br) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
I-6473 () Ethyl benzoate 3-Methylisoxazole, phenethoxy Ethyl ester, isoxazolyl Ester C=O (~1700 cm⁻¹), aromatic C-H

Key Observations:

Core Scaffolds: The target’s benzothiazole core differs from the 1,2,4-triazole in and the ethyl benzoate in . The morpholinosulfonyl group in the target contrasts with the phenylsulfonyl in and the isoxazole in , impacting electronic effects and solubility.

Substituents:

  • The ethoxyethyl chain in the target may enhance lipophilicity compared to the halogen substituents in .
  • The Z-configuration at the imine linkage could lead to distinct steric interactions compared to the freely rotating phenethoxy group in I-6473 .

Spectroscopy: The absence of a C=O band in ’s triazoles (1663–1682 cm⁻¹) confirms cyclization, whereas the target’s benzamide likely retains a C=O stretch (~1680 cm⁻¹) . The morpholinosulfonyl group would exhibit strong S=O stretches (~1350 cm⁻¹), similar to phenylsulfonyl groups in but with altered polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.